Cas no 98446-55-0 (N-(4-Chloro-3-methoxyphenyl)acetamide)
N-(4-Chloro-3-methoxyphenyl)acetamide is a chloro- and methoxy-substituted acetamide derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, makes it a versatile intermediate for synthesizing bioactive compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with further functionalization, enabling its use in the development of potential therapeutic agents or crop protection chemicals. Its well-defined molecular properties and purity make it suitable for precise synthetic applications, particularly in medicinal chemistry where structural modifications are critical for optimizing biological activity.
98446-55-0 structure
Product Name:N-(4-Chloro-3-methoxyphenyl)acetamide
CAS No:98446-55-0
MF:C9H10ClNO2
MW:199.634201526642
CID:857148
PubChem ID:19882799
Update Time:2025-06-06
N-(4-Chloro-3-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-CHLORO-3-METHOXYPHENYL)ACETAMIDE
- N-(4-chloro-3-methoxy phenyl)acetamide
- MFCD11053828
- SCHEMBL9730182
- ZKFCKQCYSAHBSY-UHFFFAOYSA-N
- VU0402766-1
- 98446-55-0
- DTXSID50600978
- 5-Acetamido-2-chloroanisole
- YDA44655
- AKOS006308138
- BS-23671
- DB-361122
- N-(4-Chloro-3-methoxyphenyl)acetamide
-
- MDL: MFCD11053828
- Inchi: 1S/C9H10ClNO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12)
- InChI Key: ZKFCKQCYSAHBSY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)NC(C)=O
Computed Properties
- Exact Mass: 199.04000
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 363.9±32.0 °C at 760 mmHg
- Flash Point: 173.9±25.1 °C
- PSA: 38.33000
- LogP: 2.38000
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-(4-Chloro-3-methoxyphenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Chloro-3-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113313-5g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR908903-1g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 98% | 1g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR908903-5g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 98% | 5g |
£225.00 | 2025-02-20 | |
| Fluorochem | 210385-1g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 210385-5g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 95% | 5g |
£225.00 | 2022-03-01 | |
| TRC | C349680-100mg |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C349680-250mg |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | C349680-500mg |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C349680-1g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 1g |
$ 133.00 | 2023-04-18 | ||
| A2B Chem LLC | AB76491-1g |
N-(4-Chloro-3-methoxyphenyl)acetamide |
98446-55-0 | 98% | 1g |
$75.00 | 2024-07-18 |
N-(4-Chloro-3-methoxyphenyl)acetamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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